molecular formula C18H17ClN2O2S3 B2995287 5-chloro-N-(6-(methylthio)benzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)thiophene-2-carboxamide CAS No. 922470-79-9

5-chloro-N-(6-(methylthio)benzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)thiophene-2-carboxamide

Cat. No. B2995287
M. Wt: 424.98
InChI Key: OHJZPSMBRDTITH-UHFFFAOYSA-N
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Description

Synthesis Analysis

This would involve a detailed examination of the steps required to synthesize the compound, including the starting materials, reaction conditions, and any catalysts or solvents used.



Molecular Structure Analysis

This would involve using techniques such as X-ray crystallography or NMR spectroscopy to determine the exact arrangement of atoms in the molecule.



Chemical Reactions Analysis

This would involve studying how the compound reacts with other substances, which can provide valuable information about its chemical properties and potential uses.



Physical And Chemical Properties Analysis

This would involve studying properties such as the compound’s melting point, boiling point, solubility, and stability under various conditions.


Scientific Research Applications

1. Synthesis and Structural Analysis

  • Synthesis Approaches : This compound is often synthesized through various chemical reactions, such as cyclization of thioamide with 2-chloroacetoacetate or condensation reactions with other organic compounds. These processes are crucial in creating the desired molecular structure and properties (Tang Li-jua, 2015).
  • Structural Characterization : The characterization of such compounds typically involves spectroscopic techniques like Infrared (IR), 1H NMR, and Mass Spectroscopy. These methods help in establishing the chemical structure and confirming the synthesis outcomes (Tang Li-jua, 2015).

2. Biological Evaluation and Potential Therapeutic Uses

  • Antimicrobial Evaluation : Compounds with similar structures have been tested for their antimicrobial properties. They show potential in inhibiting the growth of microorganisms like Proteus vulgaris and Pseudomonas aeruginosa (S. Kolisnyk et al., 2015).
  • Anticancer Activity : Some derivatives of similar compounds have been synthesized and tested for their antitumor activity, showing significant inhibitory effects on the growth of human tumor cells (Y. Ostapiuk et al., 2017).

3. Chemical Reactivity and Derivative Formation

  • Heterocyclic Synthesis : This compound is used in the synthesis of various heterocyclic compounds, which are valuable in medicinal chemistry for their diverse biological activities (R. Mohareb et al., 2004).
  • Derivative Compounds : Derivatives of this compound have been explored for various applications, including luminescent sensory materials, highlighting their potential in environmental contaminant detection (Yang Zhao et al., 2017).

Safety And Hazards

This would involve studying any potential risks associated with handling or using the compound, such as toxicity or flammability.


Future Directions

This would involve speculating on potential future research directions, such as new synthetic methods, potential applications, or further studies to better understand the compound’s properties.


properties

IUPAC Name

5-chloro-N-(6-methylsulfanyl-1,3-benzothiazol-2-yl)-N-(oxolan-2-ylmethyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O2S3/c1-24-12-4-5-13-15(9-12)26-18(20-13)21(10-11-3-2-8-23-11)17(22)14-6-7-16(19)25-14/h4-7,9,11H,2-3,8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHJZPSMBRDTITH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC2=C(C=C1)N=C(S2)N(CC3CCCO3)C(=O)C4=CC=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-N-(6-(methylthio)benzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)thiophene-2-carboxamide

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